gamma-Glutamyl-cysteinyl-glutamic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
153147-66-1 |
|---|---|
Molecular Formula |
C13H21N3O8S |
Molecular Weight |
379.39 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C13H21N3O8S/c14-6(1-3-9(17)18)11(21)16-8(5-25)12(22)15-7(13(23)24)2-4-10(19)20/h6-8,25H,1-5,14H2,(H,15,22)(H,16,21)(H,17,18)(H,19,20)(H,23,24)/t6-,7-,8-/m0/s1 |
InChI Key |
PKYAVRMYTBBRLS-FXQIFTODSA-N |
SMILES |
C(CC(=O)O)C(C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)O)N |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |
Canonical SMILES |
C(CC(=O)O)C(C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)O)N |
sequence |
ECE |
Synonyms |
gamma-Glu-Cys-Glu gamma-GluCysGlu gamma-glutamyl-cysteinyl-glutamic acid gamma-glutamylcysteinylglutamic acid |
Origin of Product |
United States |
Enzymatic Biosynthesis of γ Glutamyl Cysteinyl Glutamic Acid
General Principles of γ-Glutamyl Peptide Synthesis
The synthesis of γ-glutamyl peptides is characterized by the formation of an unconventional peptide bond. Unlike typical peptide bonds that link the α-carboxyl group of one amino acid to the α-amino group of another, the bond in these peptides is formed between the γ-carboxyl group of a glutamate (B1630785) residue and the amino group of the adjacent amino acid. wikipedia.orgnih.gov This unique γ-glutamyl linkage makes the resulting peptide resistant to cleavage by most cellular peptidases, which typically recognize and hydrolyze α-peptide bonds. wikipedia.org The synthesis is an active process, requiring energy in the form of ATP for the activation of the glutamate γ-carboxyl group. nih.gov This initial activation is a common principle in the enzymatic synthesis of such peptides, enabling the subsequent nucleophilic attack by the amino group of the acceptor amino acid.
Formation of the γ-Glutamyl-cysteine Dipeptide Precursor
Role of Glutamate-Cysteine Ligase (γ-Glutamylcysteine Synthetase, GCL)
Glutamate-Cysteine Ligase (GCL), also known as γ-glutamylcysteine synthetase (GCS), is the enzyme responsible for catalyzing the first step of glutathione (B108866) synthesis. nih.gov In many eukaryotes, including humans, GCL is a heterodimeric enzyme composed of a catalytic (heavy) subunit (GCLC) and a modifier (light) subunit (GCLM). nih.govnih.gov The catalytic subunit, GCLC, possesses all the enzymatic activity, while the GCLM subunit is regulatory in function. nih.gov GCLM enhances the catalytic efficiency of GCLC by lowering its Km for glutamate and increasing the Ki for feedback inhibition by glutathione. nih.govnih.gov In contrast, the GCL in yeast and some bacteria consists of a single polypeptide. nih.gov
Mechanistic Enzymology of γ-Glutamyl Bond Formation
The reaction catalyzed by Glutamate-Cysteine Ligase (GCL) proceeds through an ordered mechanism involving the formation of a γ-glutamylphosphate intermediate. nih.govnih.gov The process begins with the binding of L-glutamate to the active site of the enzyme. Subsequently, ATP binds and phosphorylates the γ-carboxyl group of glutamate, forming the acylphosphate intermediate, γ-glutamylphosphate, and releasing ADP. nih.gov This activation step is crucial as it prepares the γ-carboxyl group for nucleophilic attack. The final step involves the binding of L-cysteine and its α-amino group performing a nucleophilic attack on the γ-glutamylphosphate intermediate. This results in the formation of the γ-glutamyl-cysteine dipeptide and the release of inorganic phosphate (B84403). nih.gov
Substrate Recognition and Specificity for L-Cysteine
Glutamate-Cysteine Ligase (GCL) exhibits a high degree of specificity for its substrates, particularly L-cysteine. The enzyme's active site contains specific residues that form a binding pocket for L-cysteine. Upon inhibitor binding, a conformational change occurs, creating a tight binding site for the cysteine moiety. pnas.org While the enzyme shows a broader specificity for the side chain of cysteine substrates in mammals, the precise architecture of the cysteine-binding site is critical for substrate recognition and inhibitor sensitivity. pnas.orgpnas.org Studies have shown that while other amino acids can sometimes act as substrates, the efficiency is much lower, highlighting the enzyme's preference for L-cysteine. nih.gov For instance, L-α-aminobutyrate can substitute for L-cysteine to some extent. pnas.org
Allosteric and Transcriptional Regulation of GCL Activity
The activity of Glutamate-Cysteine Ligase (GCL) is tightly controlled through multiple regulatory mechanisms to maintain glutathione homeostasis. pnas.org One of the primary modes of regulation is allosteric feedback inhibition by the end product, glutathione (GSH). nih.govnih.gov GSH competes with glutamate for binding to the active site on the catalytic subunit (GCLC), thereby inhibiting the enzyme's activity in a non-allosteric competitive fashion. nih.govnih.gov
Beyond allosteric inhibition, GCL is also regulated at the transcriptional level. The expression of both the catalytic (GCLC) and modifier (GCLM) subunits can be induced in response to oxidative stress. nih.gov This transcriptional upregulation allows the cell to increase its capacity for glutathione synthesis when faced with an increased demand for antioxidants.
Formation of the γ-Glutamyl-cysteinyl-glutamic acid Tripeptide
The final step in the biosynthesis of γ-Glutamyl-cysteinyl-glutamic acid is the addition of a glycine (B1666218) residue to the dipeptide precursor, γ-glutamylcysteine. This reaction is catalyzed by the enzyme glutathione synthetase (GS). nih.govnih.gov This second step is also an ATP-dependent process. nih.gov Glutathione synthetase facilitates the formation of a peptide bond between the carboxyl group of the cysteine residue in γ-glutamylcysteine and the amino group of glycine. The energy required for this bond formation is derived from the hydrolysis of ATP to ADP and inorganic phosphate. nih.gov Unlike GCL, glutathione synthetase is not subject to feedback inhibition by glutathione. google.com
Data Tables
Table 1: Key Enzymes in γ-Glutamyl-cysteinyl-glutamic acid Biosynthesis
| Enzyme | Abbreviation | EC Number | Substrates | Product |
| Glutamate-Cysteine Ligase | GCL | 6.3.2.2 | L-glutamate, L-cysteine, ATP | γ-Glutamylcysteine, ADP, Pi |
| Glutathione Synthetase | GS | 6.3.2.3 | γ-Glutamylcysteine, Glycine, ATP | γ-Glutamyl-cysteinyl-glutamic acid (Glutathione), ADP, Pi |
Table 2: Regulatory Mechanisms of Glutamate-Cysteine Ligase (GCL)
| Regulatory Mechanism | Effector Molecule | Effect on GCL Activity | Description |
| Allosteric Regulation | Glutathione (GSH) | Inhibition | GSH acts as a feedback inhibitor, competing with glutamate for the active site on the GCLC subunit. nih.govnih.gov |
| Transcriptional Regulation | Oxidative Stress | Induction | The expression of both GCLC and GCLM subunits is increased in response to oxidative stress, leading to higher enzyme levels. nih.gov |
Hypothetical Role of Tripeptide Synthetase Enzymes for L-Glutamic Acid Incorporation
The synthesis of γ-Glutamyl-cysteinyl-glutamic acid is hypothesized to be catalyzed by a tripeptide synthetase, an enzyme analogous to glutathione synthetase (GS). This hypothesis is predicated on the known flexibility of the active sites of some peptide synthetases, which can accommodate alternative substrates. The initial step, the formation of the dipeptide γ-Glutamyl-cysteine, is generally conserved and catalyzed by glutamate-cysteine ligase (GCL). The subsequent addition of L-glutamic acid is the critical step that defines the production of this specific tripeptide.
Comparative Analysis with Glutathione Synthetase (GS) Mechanisms
Glutathione Synthetase (GS) is the enzyme responsible for the final step in glutathione biosynthesis, catalyzing the ATP-dependent ligation of glycine to γ-glutamylcysteine. nih.govacs.org The mechanism of GS involves the formation of an acylphosphate intermediate with the C-terminal carboxyl group of γ-glutamylcysteine, which is then subjected to a nucleophilic attack by the amino group of glycine. wikipedia.org The active site of GS is structured to specifically accommodate glycine, a small and non-bulky amino acid. wikipedia.org
For a GS-like enzyme to incorporate L-glutamic acid, its active site would need to possess distinct structural features. The binding pocket for the third amino acid would have to be larger and possess positively charged or polar residues to accommodate the negatively charged carboxyl group of the glutamic acid side chain. This contrasts with the typically small and hydrophobic nature of the glycine-binding pocket in canonical GS enzymes. wikipedia.org
Studies on GS from various organisms have revealed a degree of substrate promiscuity. For instance, GS from some plants, such as maize (Zea mays), has been shown to synthesize γ-Glutamyl-cysteinyl-glutamic acid, indicating that the enzyme's active site in these species can indeed bind and ligate glutamic acid. This suggests that evolutionary adaptations have led to variations in the GS active site, allowing for the synthesis of different γ-glutamyl tripeptides.
Investigations into Novel or Broad-Specificity Peptide Synthetases
Beyond the modification of existing GS enzymes, the biosynthesis of γ-Glutamyl-cysteinyl-glutamic acid could also be mediated by novel peptide synthetases with inherently broad substrate specificity. Nonribosomal peptide synthetases (NRPSs) are large, modular enzymes known for their ability to synthesize a vast array of peptides with diverse structures and biological activities. nih.gov
NRPSs function as an assembly line, with each module responsible for the incorporation of a specific amino acid. nih.gov The adenylation (A) domain within each module is the primary determinant of substrate specificity. It is conceivable that an NRPS or a similar multienzyme complex could be responsible for the synthesis of γ-Glutamyl-cysteinyl-glutamic acid. Such an enzyme would possess an A domain in its final module that specifically recognizes and activates L-glutamic acid. While the canonical synthesis of glutathione is not mediated by NRPSs, the structural and functional diversity of these enzymes in nature presents a plausible alternative mechanism for the production of related tripeptides. nih.gov Research into microbial and plant metabolomes continues to uncover novel peptide synthetases with unique substrate specificities, some of which may be involved in the synthesis of γ-glutamyl peptides beyond glutathione.
Intracellular Pool Dynamics of Precursor Amino Acids
L-glutamic acid is one of the most abundant amino acids in mammalian cells, with intracellular concentrations that can be significantly higher than in the extracellular environment. nih.govharvard.edu In contrast, L-cysteine is often the rate-limiting precursor for the synthesis of glutathione and related peptides due to its lower intracellular concentration and the tight regulation of its uptake and synthesis. nih.govnih.gov The intracellular cysteine pool is maintained through uptake from the extracellular environment, protein degradation, and the transsulfuration pathway.
The table below provides an overview of the intracellular concentrations of L-glutamic acid and L-cysteine in different cell types and organisms, illustrating the variability in precursor availability that can influence the synthesis of γ-glutamyl peptides.
| Amino Acid | Organism/Cell Type | Intracellular Concentration |
| L-Glutamic Acid | Mammalian Glioblastoma Cells | ~20 mM harvard.edu |
| L-Glutamic Acid | Budding Yeast (Saccharomyces cerevisiae) | ~75 mM harvard.edu |
| L-Glutamic Acid | Maize (Zea mays) Leaves | 12-15 mmol/g dry mass mdpi.com |
| L-Cysteine | Maize (Zea mays) Seedlings | Variable, lower than GSH nih.gov |
| L-Cysteine | Mammalian Cells | Generally low, often rate-limiting nih.govnih.gov |
Table 1: Intracellular Concentrations of Precursor Amino Acids
Metabolic Turnover and Catabolism of γ Glutamyl Cysteinyl Glutamic Acid
Extracellular Degradation Pathways involving γ-Glutamyltransferase (GGT)
The catabolism of extracellular gamma-Glutamyl-cysteinyl-glutamic acid, also known as glutathione (B108866) (GSH), is primarily initiated by the cell-surface ectoenzyme, γ-glutamyltransferase (GGT). nih.govnih.govcapes.gov.br This enzyme plays a pivotal role in the gamma-glutamyl cycle, a key pathway for both the synthesis and degradation of glutathione. wikipedia.orgnih.gov GGT's action allows for the salvage of the amino acids that constitute glutathione, particularly cysteine, which is often the rate-limiting substrate for intracellular glutathione synthesis. capes.gov.brnih.gov The enzyme targets the γ-glutamyl bond of extracellular glutathione and its oxidized form (GSSG). nih.govnih.gov
GGT-Mediated Hydrolysis of γ-Glutamyl-cysteinyl-glutamic acid
The principal reaction catalyzed by GGT in the breakdown of glutathione is hydrolysis. nih.gov In this process, GGT cleaves the γ-glutamyl bond linking glutamate (B1630785) to cysteine within the glutathione molecule. nih.govnih.gov The reaction involves the transfer of the γ-glutamyl group to a water molecule, which acts as the acceptor. mdpi.comnih.gov This hydrolytic activity releases L-glutamate and the dipeptide, cysteinyl-glycine. nih.govnih.gov
The reaction can be summarized as: γ-Glutamyl-cysteinyl-glutamic acid + H₂O → L-Glutamate + Cysteinyl-glycine
This hydrolysis is the first and crucial step in the degradation of extracellular glutathione and related S-conjugates. nih.govnih.gov The resulting dipeptide, cysteinyl-glycine, is further broken down into its constituent amino acids, cysteine and glycine (B1666218), by cell-surface dipeptidases. nih.gov This process effectively makes the essential amino acids available for transport into the cell to support various metabolic needs, including the de novo synthesis of intracellular glutathione. nih.gov Studies have shown that the kinetic properties of GGT-mediated hydrolysis are similar in different tissues, such as the liver and kidney, suggesting it is a fundamental catabolic process. nih.gov
Transpeptidation Reactions of GGT with Diverse Acceptor Molecules
In addition to hydrolysis where water is the acceptor, GGT can catalyze transpeptidation reactions. nih.govmdpi.com In these reactions, the γ-glutamyl moiety is transferred from glutathione to other acceptor molecules instead of water. mdpi.comnih.gov Suitable acceptors are typically L-amino acids and small peptides. wikipedia.orgmdpi.com The general reaction is:
(5-L-glutamyl)-peptide + an amino acid ⇌ peptide + 5-L-glutamyl amino acid. wikipedia.org
This transpeptidation activity results in the formation of a new γ-glutamyl compound and the release of cysteinyl-glycine. mdpi.com The preference for hydrolysis versus transpeptidation depends on the availability and concentration of suitable acceptor molecules. mdpi.com When concentrations of dipeptide acceptors are high, the transpeptidation reaction is favored. nih.gov This catalytic flexibility classifies GGT as a bisubstrate enzyme. nih.gov The enzyme exhibits strict stereospecificity for L-amino acid acceptor substrates in mammals. acs.org The formation of these new γ-glutamyl peptides can serve various physiological roles, though the full extent of their functions is still under investigation. mdpi.com
| Reaction Type | γ-Glutamyl Donor | Acceptor Molecule | Products | Reference |
|---|---|---|---|---|
| Hydrolysis | γ-Glutamyl-cysteinyl-glutamic acid (Glutathione) | Water (H₂O) | L-Glutamate + Cysteinyl-glycine | nih.govnih.govmdpi.com |
| Transpeptidation | γ-Glutamyl-cysteinyl-glutamic acid (Glutathione) | Amino Acids / Peptides | γ-Glutamyl-amino acid + Cysteinyl-glycine | wikipedia.orgmdpi.com |
Subcellular Localization and Functional Compartmentation of GGT
GGT is primarily an ectoenzyme, meaning its active site faces the extracellular space. nih.gov It is localized to the plasma membranes of many cells. nih.govwikipedia.orgnih.gov This strategic positioning allows it to act exclusively on extracellular substrates like glutathione and its S-conjugates, which are transported out of cells. nih.govnih.gov GGT is not uniformly distributed and is found in high concentrations in tissues involved in significant secretory and absorptive functions. wikipedia.org These include the kidneys, bile duct, pancreas, and the apical surface of epithelial cells in ducts and glands. nih.govwikipedia.org
This specific compartmentation is crucial for its function. By degrading glutathione in the extracellular environment—such as in blood plasma or ductal fluids—GGT initiates the recovery of its constituent amino acids for cellular use. nih.govnih.gov In some organisms, like plants, GGT has also been found in other subcellular locations, such as the vacuole, where it is believed to be involved in the catabolism of glutathione S-conjugates. nih.govresearchgate.net However, in mammals, its predominant plasma membrane localization underscores its central role in extracellular glutathione turnover. nih.gov
Intracellular Catabolic Routes for γ-Glutamyl Peptides
While GGT handles extracellular degradation, distinct pathways exist within the cell for the catabolism of γ-glutamyl peptides. These intracellular routes are part of the γ-glutamyl cycle and are essential for processing γ-glutamyl compounds that are either synthesized within the cell or transported into it. nih.govnih.gov
Role of γ-Glutamyl Cyclotransferases (GGCTs) in 5-Oxoproline Formation
Intracellularly, the breakdown of γ-glutamyl peptides is initiated by γ-glutamyl cyclotransferases (GGCTs). nih.govtaylorandfrancis.com These enzymes act on γ-glutamyl amino acids, which can be formed via GGT-mediated transpeptidation and then transported into the cell. nih.gov A key substrate for GGCT is γ-glutamylcysteine, the immediate precursor to glutathione. taylorandfrancis.comnih.gov
The action of GGCT involves the cleavage of the γ-glutamyl peptide and the simultaneous cyclization of the glutamate moiety to form 5-oxoproline (also known as pyroglutamic acid). nih.govtaylorandfrancis.com The amino acid or peptide attached to the γ-glutamyl group is released in the process. nih.gov For example:
L-γ-glutamyl-L-cysteine → 5-oxoproline + L-cysteine
This reaction is a critical step in the γ-glutamyl cycle. nih.gov Under normal conditions, glutathione synthesis is regulated by feedback inhibition of γ-glutamylcysteine synthetase by glutathione itself. taylorandfrancis.comnih.gov In certain metabolic disorders where glutathione synthesis is impaired, γ-glutamylcysteine accumulates and is shunted into the GGCT pathway, leading to the overproduction of 5-oxoproline. taylorandfrancis.comnih.gov The ChaC family of proteins has been identified as γ-glutamylcyclotransferases that can directly break down glutathione intracellularly into 5-oxoproline and cysteinyl-glycine. nih.gov
Subsequent Metabolism of 5-Oxoproline via 5-Oxoprolinase
The 5-oxoproline generated by GGCT does not accumulate in the cell under normal physiological conditions because it is rapidly metabolized by the enzyme 5-oxoprolinase (OPLAH). nih.govtaylorandfrancis.com This enzyme catalyzes the conversion of 5-oxo-L-proline into L-glutamate. nih.govwikipedia.org This reaction is unique as it is an ATP-dependent hydrolysis, requiring the cleavage of ATP to ADP and inorganic phosphate (B84403) to drive the ring-opening of 5-oxoproline. nih.govwikipedia.org
The reaction is as follows: 5-oxo-L-proline + ATP + 2H₂O → L-glutamate + ADP + Pi. wikipedia.org
This step effectively completes the recycling of the glutamate portion of the original γ-glutamyl peptide, making it available for re-entry into metabolic pathways, including the resynthesis of glutathione. nih.gov The activity of 5-oxoprolinase is crucial for the proper functioning of the γ-glutamyl cycle. nih.gov If the production of 5-oxoproline exceeds the capacity of 5-oxoprolinase, it can accumulate, leading to metabolic acidosis. taylorandfrancis.comnih.gov The coordinated action of GGCT and 5-oxoprolinase ensures the efficient intracellular turnover of γ-glutamyl peptides and the salvage of their constituent amino acids. nih.govnih.gov
| Enzyme | Substrate(s) | Product(s) | Cellular Location | Reference |
|---|---|---|---|---|
| γ-Glutamyl Cyclotransferase (GGCT) | γ-Glutamyl amino acids (e.g., γ-Glutamylcysteine) | 5-Oxoproline + Amino acid (e.g., Cysteine) | Cytosol | nih.govtaylorandfrancis.comnih.gov |
| 5-Oxoprolinase (OPLAH) | 5-Oxoproline, ATP, H₂O | L-Glutamate, ADP, Pi | Cytosol | nih.govwikipedia.org |
Alternative Cytosolic Degradation Mechanisms
While the extracellular degradation of glutathione (γ-Glutamyl-cysteinyl-glutamic acid) by γ-glutamyl transpeptidase (GGT) has been extensively studied, recent research has illuminated alternative degradation pathways within the cell's cytosol. nih.gov Previously, the cytoplasm was not considered a primary site for glutathione catabolism. nih.gov However, the discovery of specific intracellular enzymes has reshaped this understanding, revealing a more complex picture of glutathione homeostasis. nih.govresearchgate.net
One of the key players in this alternative cytosolic pathway is the ChaC family of enzymes. nih.govmdpi.com In mammals, this family includes two isoforms, ChaC1 and ChaC2. nih.gov These enzymes function as γ-glutamyl cyclotransferases, specifically targeting glutathione for degradation. nih.govmdpi.commdpi.com The catalytic action of ChaC enzymes involves the hydrolytic removal of the γ-glutamyl moiety from glutathione, which results in the formation of 5-oxoproline and a cysteinyl-glycine (Cys-Gly) dipeptide. mdpi.comdntb.gov.ua
Studies in the yeast Saccharomyces cerevisiae have also identified a novel degradation pathway involving a protein complex composed of Dug1p, Dug2p, and Dug3p. nih.gov This complex is essential for the breakdown of glutathione, particularly when it is utilized as a sulfur source. nih.gov The Dug1p protein belongs to the M20A metallohydrolase family, while Dug2p contains a peptidase domain and Dug3p has a glutamine amidotransferase domain. nih.gov Together, they form a "degradosomal" complex that specifically acts on glutathione. nih.gov Research indicates that the degradation of glutathione is almost entirely blocked in the absence of Dug2p and Dug3p, highlighting their critical role in this process. nih.gov
The subsequent fate of the Cys-Gly dipeptide produced by ChaC or the Dug complex involves further hydrolysis into its constituent amino acids, cysteine and glycine. mdpi.com This step is carried out by cytosolic dipeptidases, such as carnosine dipeptidase 2 (CNDP2). mdpi.com The released amino acids can then be recycled for various metabolic processes, including the re-synthesis of glutathione. mdpi.com
The physiological relevance of these cytosolic degradation pathways is underscored by their kinetic parameters. For instance, the Michaelis constant (Km) of recombinant human ChaC1 for glutathione is approximately 2 mM, which is within the physiological range of intracellular glutathione concentrations (0.1 to 10 mM). mdpi.com Similarly, in plants like Arabidopsis thaliana, the GGCT2;2 and GGCT2;3 enzymes have Km values for glutathione of 1.7 mM and 4.96 mM, respectively. dntb.gov.ua
Interactive Data Table: Key Enzymes in Alternative Cytosolic Glutathione Degradation
| Enzyme/Protein Complex | Organism | Function | Products |
| ChaC1 | Mammals | γ-glutamyl cyclotransferase | 5-oxoproline, Cysteinyl-glycine |
| ChaC2 | Mammals | γ-glutamyl cyclotransferase | 5-oxoproline, Cysteinyl-glycine |
| Dug1p/Dug2p/Dug3p Complex | Saccharomyces cerevisiae | Glutathione degradation | Constituent amino acids |
| GGCT2;2 | Arabidopsis thaliana | γ-glutamyl cyclotransferase | 5-oxoproline, Cysteinyl-glycine |
| GGCT2;3 | Arabidopsis thaliana | γ-glutamyl cyclotransferase | 5-oxoproline, Cysteinyl-glycine |
| CNDP2 | Mammals | Cytosolic dipeptidase | Cysteine, Glycine |
Inter-organ Metabolism and Systemic Transport of γ-Glutamyl Peptides
The inter-organ transport and metabolism of γ-glutamyl peptides, predominantly glutathione, are crucial for maintaining systemic homeostasis and supplying precursor amino acids to various tissues. scilit.comnih.gov The liver is the primary site of glutathione synthesis and export. nih.govnih.gov From the liver, glutathione is released into the bloodstream and transported to other organs. scilit.comnih.gov
A significant portion of plasma glutathione is taken up and processed by the kidneys. scilit.comnih.gov The kidneys possess high levels of γ-glutamyl transpeptidase (GGT) on the surface of tubular epithelial cells. scilit.comnih.gov This enzyme initiates the degradation of filtered glutathione by cleaving the γ-glutamyl bond. nih.gov The resulting Cys-Gly dipeptide can be taken up directly by the peptide transporter PepT2 or further broken down into cysteine and glycine by dipeptidases for transport into the cells. mdpi.comnih.gov The glutamate moiety is transported via the excitatory amino acid carrier 1 (EAAC1). nih.gov Experiments in rats have shown that the kidneys are a major site of plasma glutathione removal. scilit.com
However, extrarenal tissues also play a role in glutathione metabolism. scilit.com Studies using GGT inhibitors have revealed that about one-third of blood plasma glutathione is utilized by extrarenal GGT activity. scilit.com Tissues such as the pancreas and skeletal muscle also exhibit significant glutathione turnover rates. scilit.com
The transport of glutathione and other γ-glutamyl peptides across cell membranes is a regulated process. nih.gov Glutathione, being an anion at physiological pH, cannot freely diffuse across lipid bilayers. nih.gov Its export from cells, such as hepatocytes, is mediated by members of the ATP-binding cassette (ABC) transporter superfamily, specifically the multidrug resistance-associated proteins (MRPs). nih.govnih.gov In contrast, the uptake of intact glutathione from the extracellular space is generally not considered a major pathway in mammals, as no specific high-affinity transporters have been identified. mdpi.com
The inter-organ flow of glutathione serves several key functions. It acts as a systemic reservoir of cysteine, delivering this often-limiting amino acid in a stable form to various tissues for their own glutathione synthesis and other metabolic needs. nih.gov This is particularly important for cells that have low cystine uptake capacity. nih.gov The transport of glutathione conjugates, formed during the detoxification of xenobiotics, is also a critical aspect of inter-organ metabolism, primarily handled by the liver and kidneys. nih.gov
Interactive Data Table: Organ Involvement in γ-Glutamyl Peptide Metabolism
| Organ | Key Function | Primary Enzymes/Transporters |
| Liver | Primary synthesis and export of glutathione. nih.govnih.gov | γ-glutamylcysteine synthetase, Glutathione synthetase, MRPs. |
| Kidney | Major site of plasma glutathione uptake and degradation. scilit.comnih.gov | γ-glutamyl transpeptidase (GGT), PepT2, Dipeptidases, EAAC1. |
| Pancreas | Significant glutathione turnover. scilit.com | γ-glutamyl transpeptidase (GGT). |
| Skeletal Muscle | Significant glutathione turnover. scilit.com | γ-glutamyl transpeptidase (GGT). |
| Intestine | Potential absorption of γ-glutamyl peptides. | PepT1. researchgate.net |
Biological Function and Physiological Relevance of γ Glutamyl Cysteinyl Glutamic Acid in Cellular Systems
Integration within Cellular Metabolic Networks
γ-Glutamyl-cysteinyl-glutamic acid (glutathione, GSH) and its synthesis pathway are deeply integrated into the core metabolic framework of the cell. The synthesis of GSH is an energy-dependent, two-step enzymatic process that occurs in the cytosol of virtually all mammalian cells. nih.gov The first and rate-limiting step is the formation of γ-glutamylcysteine (γ-GC) from L-glutamate and L-cysteine, a reaction catalyzed by glutamate-cysteine ligase (GCL). nih.gov The second step involves the addition of glycine (B1666218) to γ-GC by the enzyme glutathione (B108866) synthetase (GS) to form the final tripeptide. nih.govnih.gov
This pathway is intrinsically linked to amino acid metabolism, as its activity is highly dependent on the availability of its precursor amino acids, particularly cysteine, which is often the limiting substrate. nih.gov Cellular homeostasis of GSH is tightly regulated through several mechanisms, most notably by non-allosteric feedback inhibition, where GSH itself binds to and inhibits the activity of GCL, thereby controlling its own production rate. nih.gov This regulatory loop ensures that intracellular GSH concentrations are maintained within an optimal range, typically up to 10 mM. nih.gov The entire process, known as the γ-glutamyl cycle, also connects to energy metabolism, as both enzymatic steps require the hydrolysis of ATP. nih.gov
Furthermore, the breakdown and recycling of GSH are also integrated into cellular networks. Extracellular GSH is catabolized by γ-glutamyltranspeptidase (GGT), an enzyme located on the outer surface of the plasma membrane. capes.gov.br GGT initiates the breakdown of GSH, allowing cells to recover the constituent amino acid cysteine, which is critical for replenishing the intracellular GSH pool. capes.gov.brnih.gov
Role as a Metabolite or Precursor in Specific Biochemical Pathways
γ-Glutamyl-cysteinyl-glutamic acid is not merely an end product but a pivotal metabolite and precursor in several essential biochemical pathways. Its most immediate precursor, γ-glutamylcysteine (γ-GC), is the direct substrate for glutathione synthetase, marking the final step in GSH biosynthesis. nih.govwikipedia.org
Once synthesized, GSH serves as a crucial substrate and cofactor for multiple enzymes:
Antioxidant Defense: GSH is a primary electron donor for glutathione peroxidase (GPX), which catalyzes the reduction of harmful peroxides, such as hydrogen peroxide and lipid peroxides, thereby protecting cells from oxidative damage. nih.govmdpi.com During this process, two molecules of GSH are oxidized to form glutathione disulfide (GSSG). nih.gov
Detoxification: Glutathione S-transferases (GSTs) utilize GSH to detoxify a wide array of xenobiotics (foreign compounds) and endogenous electrophiles by conjugating them to the sulfhydryl group of GSH. mdpi.com This process makes the compounds more water-soluble and facilitates their excretion from the body. nih.gov
Redox Homeostasis: GSH is essential for maintaining the reduced state of protein sulfhydryl groups, a function often mediated by glutaredoxin (GRX). mdpi.com
Recent studies have also shown that the precursor, γ-glutamylcysteine, can itself act as a substrate for enzymes like glutathione peroxidase and glutathione S-transferase, suggesting it may possess direct antioxidant and detoxification properties in addition to its role as a GSH precursor. nih.gov
| Enzyme | Function | Pathway Involvement |
|---|---|---|
| Glutamate-Cysteine Ligase (GCL) | Catalyzes the formation of γ-glutamylcysteine from glutamate (B1630785) and cysteine. | GSH Biosynthesis (Rate-limiting step) |
| Glutathione Synthetase (GS) | Catalyzes the formation of glutathione (GSH) from γ-glutamylcysteine and glycine. | GSH Biosynthesis |
| Glutathione Peroxidase (GPX) | Uses GSH to reduce hydrogen peroxide and lipid peroxides. | Antioxidant Defense |
| Glutathione S-Transferase (GST) | Conjugates GSH to xenobiotics and electrophiles for detoxification. | Detoxification |
| γ-Glutamyltranspeptidase (GGT) | Breaks down extracellular GSH and transfers the γ-glutamyl moiety. | Amino Acid Transport & Salvage |
| γ-Glutamylcyclotransferase | Initiates intracellular degradation of GSH. | GSH Recycling |
Participation in Amino Acid Homeostasis and Salvage Cycles
The γ-glutamyl cycle plays a significant role in amino acid homeostasis and salvage, particularly through the action of γ-glutamyltranspeptidase (GGT). nih.govyoutube.com This membrane-bound enzyme is prominently found in tissues active in amino acid transport, such as the kidneys and small intestine. youtube.com GGT catalyzes the transfer of the γ-glutamyl moiety from extracellular GSH to an acceptor amino acid, forming a γ-glutamyl-amino acid that is then transported into the cell. nih.govyoutube.com Inside the cell, the free amino acid is released for use in protein synthesis or other metabolic processes, and the glutamate portion is recycled. youtube.com This mechanism effectively uses the breakdown of extracellular GSH to drive the uptake of other amino acids, thus maximizing their absorption and retention. youtube.com
The cycle also functions as a salvage pathway for the constituent amino acids of GSH itself. The degradation of GSH, both extracellularly by GGT and intracellularly by γ-glutamylcyclotransferase, releases glutamate, cysteine, and glycine. mdpi.comnih.gov These amino acids can then be re-utilized for the de novo synthesis of new GSH molecules, ensuring a continuous supply of this vital tripeptide. nih.gov This recycling is crucial for maintaining cellular redox balance and protecting against oxidative stress, especially in cells like erythrocytes which are constantly exposed to high levels of oxygen. nih.gov The importance of this cycle is underscored in conditions like glutathione synthetase deficiency, where disruptions in the pathway are linked to altered amino acid metabolism. nih.gov
Modulatory Activities on Cellular Processes (e.g., as a signaling molecule)
Beyond its established metabolic roles, γ-Glutamyl-cysteinyl-glutamic acid and its related peptides are emerging as important modulators of cellular processes. Intracellular GSH levels are known to be a key regulator of stress-activated signal transduction pathways. nih.gov The ratio of reduced GSH to its oxidized form (GSSG) is a critical indicator of the cellular redox environment, influencing protein function and signaling cascades.
Furthermore, γ-glutamyl peptides generated by the enzyme GGT may act as a novel class of intercellular signaling molecules. nih.gov GGT can transfer the γ-glutamyl group from GSH to various amino acids or dipeptides in the extracellular space, creating new γ-glutamyl compounds. nih.gov It has been proposed that these peptides can function as allosteric modulators of cell surface receptors, such as the calcium-sensing receptor (CaSR), thereby influencing intracellular signaling in response to changes in the extracellular microenvironment. nih.gov The precursor γ-glutamylcysteine has also been shown to upregulate anti-inflammatory cytokines like IL-10 while reducing pro-inflammatory cytokines, indicating a direct role in modulating neuroinflammation. medchemexpress.com
Evolutionary Aspects and Occurrence across Biological Kingdoms
γ-Glutamyl-cysteinyl-glutamic acid is a highly conserved molecule, found in a vast array of organisms, highlighting its fundamental evolutionary importance. nih.gov Its presence spans from prokaryotes to all eukaryotes that possess mitochondria and chloroplasts. wikipedia.orgnih.gov The core synthesis pathway, involving GCL and GS, is also widely distributed, though alternative mechanisms have evolved. nih.govnih.gov
| Kingdom | Organism Example | Presence of GSH Pathway | Key Functions |
|---|---|---|---|
| Bacteria | Escherichia coli | Yes (including alternative pathways) | Stress protection (oxidative, osmotic, pH), detoxification |
| Archaea | Some species | Yes | Redox balance, stress resistance |
| Fungi | Saccharomyces cerevisiae | Yes | Antioxidant defense, heavy metal detoxification |
| Plants | Vitis vinifera | Yes | Oxidative stress tolerance, detoxification of herbicides |
| Animals | Homo sapiens | Yes (essential) | Redox homeostasis, detoxification, immune function, amino acid transport |
In many prokaryotes, including cyanobacteria and proteobacteria like Escherichia coli, GSH plays a central role in protecting the cell from various environmental stresses such as low pH, oxidative stress, osmotic shock, and toxic chemicals. nih.govnih.gov The synthesis is typically carried out by the enzymes glutamate-cysteine ligase (GshA) and glutathione synthetase (GshB). nih.gov However, bioinformatic analyses have revealed that many prokaryotes that utilize GSH-dependent proteins lack the gene for GshA. nih.gov Research in E. coli has uncovered a novel, alternative pathway for γ-glutamylcysteine formation that compensates for the absence of GshA. This pathway involves mutations in ProB and ProA, the first two enzymes of the L-proline biosynthesis pathway, which allows for the synthesis of γ-glutamylcysteine by intercepting a metabolic intermediate. nih.gov This demonstrates the evolutionary pressure to maintain GSH production and the metabolic plasticity of bacteria. In some fungi, enzymes of the γ-glutamyl cycle are also involved in the synthesis of secondary metabolites like the toxin gliotoxin. wikipedia.org
In eukaryotes, from single-celled yeasts like Saccharomyces cerevisiae to complex mammals, GSH is essential for viability. wikipedia.orgnih.govnih.gov In mammals, knockout of the GCL gene is embryonic lethal, demonstrating that γ-glutamylcysteine and the subsequent production of GSH are indispensable for development. wikipedia.org The functions of GSH in eukaryotes are extensive, including its well-documented roles in antioxidant defense, detoxification, and the modulation of immune responses. nih.gov The γ-glutamyl cycle is particularly important in higher eukaryotes for the transport and salvage of amino acids, a function critical for tissues with high metabolic and transport activity. nih.govyoutube.com The entire metabolic machinery, including synthesis by GCL and GS and extracellular breakdown by GGT, is highly conserved, underscoring its fundamental importance to eukaryotic cellular life. nih.govnih.gov
Advanced Research Methodologies for Investigating γ Glutamyl Cysteinyl Glutamic Acid
Analytical Chemistry Techniques for Identification and Quantification
Accurate measurement and structural confirmation of γ-Glutamyl-cysteinyl-glutamic acid are foundational to understanding its function. Advanced analytical techniques offer the sensitivity and resolution required to analyze this peptide in complex biological matrices.
High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) and Tandem Mass Spectrometry (MS/MS)
High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) and Tandem Mass Spectrometry (MS/MS) are indispensable tools for the analysis of γ-Glutamyl-cysteinyl-glutamic acid. nih.gov This combination provides high selectivity and sensitivity for both identification and quantification in complex samples. youtube.com The process begins with liquid chromatography (LC), which separates the target peptide from other molecules in a sample. The separated compounds are then ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer.
Tandem mass spectrometry (MS/MS) enhances specificity by performing two stages of mass analysis. In the first stage, the precursor ion corresponding to the mass of γ-Glutamyl-cysteinyl-glutamic acid is selected. This ion is then fragmented, and the resulting product ions are analyzed in the second stage. This process, often performed in Multiple Reaction Monitoring (MRM) mode, allows for highly specific detection and quantification, even at low concentrations. nih.gov
A significant challenge in the analysis of glutamic acid-containing peptides is the potential for in-source cyclization, where free glutamic acid or N-terminal glutamic acid can convert to pyroglutamic acid, creating an analytical artifact. nih.gov Chromatographic methods that effectively separate γ-Glutamyl-cysteinyl-glutamic acid from pyroglutamic acid are therefore crucial for accurate quantification. nih.gov High-resolution mass spectrometry provides highly accurate mass measurements, which further aids in the confident identification of the compound by distinguishing it from other molecules with similar nominal masses.
| Parameter | Description | Relevance to γ-Glutamyl-cysteinyl-glutamic acid Analysis | Citation |
|---|---|---|---|
| Chromatography | Separates the peptide from other sample components before mass analysis. | Essential for resolving γ-Glutamyl-cysteinyl-glutamic acid from its isomers and related metabolites like pyroglutamic acid. | nih.gov |
| Ionization Source | Generates ions from the sample molecules (e.g., Electrospray Ionization - ESI). | ESI is a soft ionization technique suitable for peptides, but conditions must be optimized to minimize in-source cyclization. | nih.gov |
| Tandem MS (MS/MS) | Selects a precursor ion, fragments it, and analyzes the product ions. | Provides high specificity and sensitivity for quantification through methods like Multiple Reaction Monitoring (MRM). | youtube.comnih.gov |
| High Resolution | Measures mass-to-charge ratio with very high accuracy. | Allows for unambiguous elemental composition determination, confirming the identity of the peptide. | researchgate.net |
Advanced Sample Preparation Strategies for γ-Glutamyl Peptides
The quality of analytical data is highly dependent on the sample preparation strategy. The primary goals are to extract γ-Glutamyl-cysteinyl-glutamic acid from the biological matrix, remove interfering substances, and ensure the stability of the peptide, particularly its reactive thiol group.
Solid-phase extraction (SPE) is a widely used technique for cleaning up samples. researchgate.net For γ-glutamyl peptides, anion exchange SPE can be effective for isolating acidic components from a complex mixture. researchgate.net
Derivatization is another key strategy, which involves chemically modifying the peptide to enhance its stability and/or detectability. The thiol group of the cysteine residue is prone to oxidation, which can lead to the formation of glutathione (B108866) disulfide (GSSG) or mixed disulfides. To prevent this and ensure accurate measurement of the reduced form, the thiol group is often capped with alkylating agents like N-ethylmaleimide or iodoacetamide. For LC-MS/MS analysis, derivatization with reagents such as 4-fluoro-7-sulfobenzofurazan can be employed to improve chromatographic behavior and ionization efficiency. nih.gov In gas chromatography-mass spectrometry (GC-MS) studies, a two-step derivatization can be used to convert γ-glutamyl peptides into stable pyroglutamate (B8496135) derivatives for analysis. mdpi.com
| Strategy | Principle | Purpose for γ-Glutamyl-cysteinyl-glutamic acid | Citation |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | Utilizes a solid sorbent to selectively retain the analyte or impurities. | Purifies and concentrates the peptide from complex matrices like soy sauce or biological fluids. | researchgate.net |
| Thiol Derivatization | Chemically modifies the reactive thiol group of the cysteine residue. | Prevents oxidation to GSSG, ensuring accurate quantification of the reduced form (GSH). | researchgate.net |
| Chromatographic Derivatization | Modifies the peptide to improve its analytical properties for a specific technique. | Enhances sensitivity and chromatographic separation in LC-MS/MS or allows for analysis by GC-MS. | nih.govmdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of γ-Glutamyl Linkages
While mass spectrometry provides information on mass and elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating the precise three-dimensional structure of a molecule, including the specific connectivity of its atoms. numberanalytics.comnih.gov This is particularly crucial for γ-Glutamyl-cysteinyl-glutamic acid to unambiguously confirm the presence of the γ-glutamyl linkage, which distinguishes it from its isomer where the linkage occurs through the α-carboxyl group of glutamate (B1630785).
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for complete structural assignment. researchgate.net
1D NMR (¹H and ¹³C): These spectra provide initial information about the different chemical environments of the hydrogen and carbon atoms in the molecule.
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three chemical bonds. It is used to trace the connectivity within each amino acid residue (glutamate, cysteine, and glycine). wpmucdn.com
2D HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons, allowing for the assignment of carbon signals based on the already assigned proton signals. mdpi.com
2D HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for determining the peptide's backbone structure. It reveals long-range correlations between protons and carbons (typically over two to three bonds). The critical correlation for confirming the γ-linkage is the one observed between the amide proton of the cysteine residue and the γ-carbonyl carbon of the glutamic acid residue. mdpi.com
| NMR Experiment | Information Provided | Role in Structural Elucidation | Citation |
|---|---|---|---|
| ¹H and ¹³C NMR | Provides a map of all hydrogen and carbon atoms in the molecule. | Initial assessment of the molecular components and purity. | researchgate.net |
| COSY | Shows ¹H-¹H spin-spin couplings. | Establishes the spin systems within each individual amino acid residue. | wpmucdn.com |
| HSQC | Shows one-bond ¹H-¹³C correlations. | Links each proton to its directly attached carbon atom. | mdpi.com |
| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations. | Crucial for connecting the amino acid residues and definitively confirming the γ-glutamyl linkage. | mdpi.com |
Molecular and Cellular Biology Approaches
To understand the synthesis and enzymatic regulation of γ-Glutamyl-cysteinyl-glutamic acid, researchers turn to molecular and cellular biology. These approaches allow for the direct manipulation of the genes and proteins involved in the peptide's biosynthesis.
Gene Editing and Mutagenesis to Probe Enzyme Function
Gene editing technologies, such as CRISPR-Cas9, and classical mutagenesis techniques are powerful tools for investigating the function of the enzymes responsible for glutathione synthesis: glutamate-cysteine ligase (GCL) and glutathione synthetase (GS). mdpi.com By altering the genes that code for these enzymes, scientists can study the consequences of their absence or modification.
For example, creating a knockout strain of yeast (Saccharomyces cerevisiae), such as Δgsh1, which lacks the gene for GCL, results in an inability to synthesize glutathione. nih.gov Studying such strains reveals the essential functions of glutathione and can be used to screen for genetic suppressors—mutations in other genes that compensate for the original defect. nih.gov Research has shown that specific mutations in PRO2, a gene in the proline biosynthesis pathway, can permit the growth of Δgsh1 strains without external glutathione, suggesting an alternative route for its synthesis involving γ-glutamyl phosphate (B84403). nih.gov
More recently, CRISPR-Cas9 has been used to create knockout cell lines to study the downstream effects of gene deletion on glutathione metabolism. For instance, knocking out the SVIP gene in a rat hepatoma cell line was shown to suppress genes involved in glutathione synthesis, such as GCLC and GCLM, demonstrating a link between SVIP function and cellular redox homeostasis. mdpi.com
| Technique | Mechanism | Application in Glutathione Research | Citation |
|---|---|---|---|
| Gene Deletion/Knockout | Complete removal or inactivation of a target gene (e.g., gsh1 in yeast). | To establish the essentiality of glutathione and study the consequences of its absence. | nih.gov |
| Mutagenesis | Inducing random or targeted mutations in an organism's DNA. | To identify suppressor mutations that can rescue a glutathione-deficient phenotype, revealing novel biochemical pathways. | nih.gov |
| CRISPR-Cas9 | A precise gene-editing tool that can be used to knock out, knock in, or modify specific genes. | To create targeted knockout cell lines (e.g., SVIP KO) to investigate the regulatory networks affecting glutathione synthesis genes. | mdpi.com |
Recombinant Protein Expression and Purification for Enzymatic Characterization
To study the properties of an enzyme in detail, it must be isolated from other cellular components. Recombinant protein expression and purification is the standard method for producing large quantities of a specific, pure enzyme. nih.gov This process involves inserting the gene for the target enzyme, such as glutathione synthetase (gshII), into an expression vector (e.g., a plasmid like pET28a), which is then introduced into a host organism, typically the bacterium Escherichia coli. mdpi.com
The host organism is then cultured and induced to produce large amounts of the recombinant protein. mdpi.com Often, the protein is expressed as a "fusion protein," meaning it is linked to an affinity tag, such as Glutathione S-transferase (GST) or a polyhistidine-tag (His-tag). nih.govyoutube.com This tag facilitates purification via affinity chromatography. youtube.com
In the case of a GST-tagged protein, the cell lysate is passed through a column containing glutathione immobilized on agarose (B213101) beads. The GST tag binds specifically to the glutathione, retaining the fusion protein on the column while other proteins are washed away. nih.govunc.edu The pure recombinant protein can then be eluted by adding a solution of free glutathione, which competes for binding to the GST tag. nih.gov Once purified, the enzyme's kinetic properties, substrate specificity, and structure can be characterized in detail.
| Step | Description | Example in Glutathione Synthesis Research | Citation |
|---|---|---|---|
| Cloning | The gene for the enzyme (e.g., glutathione synthetase) is inserted into a plasmid vector. | The gshII gene is inserted into a pET or pGEX vector. | nih.govmdpi.com |
| Expression | The plasmid is introduced into a host (e.g., E. coli), which is cultured and induced to produce the protein. | E. coli BL21 cells containing the plasmid are grown and an inducer like IPTG is added. | mdpi.com |
| Lysis | The host cells are broken open to release the recombinant protein. | Cells are lysed using sonication or chemical methods. | nih.gov |
| Purification | The target protein is isolated from the cell lysate, often using affinity chromatography. | A GST-tagged enzyme is purified on a glutathione-agarose column. | nih.govunc.edu |
| Characterization | The pure enzyme is studied to determine its activity, kinetics, and other properties. | The catalytic efficiency and substrate requirements of the purified glutathione synthetase are measured. | mdpi.com |
Bioengineering and Synthetic Biology Applications
Bioengineering and synthetic biology provide powerful tools to manipulate and optimize the production of γ-Glutamyl-cysteinyl-glutamic acid and related peptides for industrial and therapeutic purposes.
Metabolic Engineering Strategies for Enhanced Production of γ-Glutamyl Peptides
Metabolic engineering focuses on the targeted modification of cellular metabolic networks to increase the yield of desired products like γ-Glutamyl-cysteinyl-glutamic acid. A primary strategy involves the overexpression of key enzymes in the biosynthetic pathway.
Another approach is inverse metabolic engineering, where strains with desired characteristics (e.g., higher peptide content) are first selected, and then the underlying genetic modifications are identified. nih.gov This can uncover non-obvious gene targets for manipulation. In addition to yeast, organisms like Corynebacterium glutamicum are being engineered for production. nih.gov This involves introducing the necessary synthesis genes and simultaneously enhancing precursor pathways, such as that for L-cysteine, while disrupting degradation pathways. nih.gov
**Table 2: Metabolic Engineering Targets for Enhanced γ-Glutamyl-cysteinyl-glutamic acid Production in *S. cerevisiae***
| Gene Target(s) | Pathway/Function | Outcome | Reference(s) |
|---|---|---|---|
| GSH1 | γ-glutamylcysteine synthesis (rate-limiting step) | Increased intracellular peptide levels. | nih.gov |
| GSH1, CYS3, GLR1 | Peptide synthesis, cysteine synthesis, peptide reduction | Increased robustness and ethanol (B145695) yield in stressful conditions. | nih.gov |
| MET14, MET16 | Sulfate assimilation (cysteine precursor pathway) | Increased volumetric peptide concentration. | nih.gov |
| SER3, SER33 | L-serine biosynthesis (cysteine & glycine (B1666218) precursor) | Increased volumetric peptide production. | nih.gov |
Enzyme Engineering for Tailored Biosynthesis
Enzyme engineering aims to modify the properties of the enzymes involved in the biosynthesis of γ-Glutamyl-cysteinyl-glutamic acid to improve their efficiency, stability, or substrate specificity. The two key enzymes in its synthesis, γ-glutamylcysteine synthetase (GCL) and glutathione synthetase (GS), are primary targets.
Engineering can involve constructing fusion proteins or creating whole-cell biocatalysts. For example, S. cerevisiae has been engineered to serve as a whole-cell biocatalyst where the metabolic engineering of the synthesis pathway and ATP regeneration pathways are combined to significantly improve productivity. nih.gov In some bacteria, a single bifunctional enzyme, GshF, can catalyze the entire synthesis, and introducing this gene into production hosts like C. glutamicum is a viable strategy. nih.gov
Another advanced approach is the creation of artificial enzyme mimics. For instance, by incorporating selenocysteine (B57510) into the scaffold of a glutathione S-transferase, researchers have engineered an enzyme that mimics the activity of glutathione peroxidase, demonstrating the potential to create novel biocatalysts with tailored functions. researchgate.net The goal of these modifications is often to overcome natural regulatory mechanisms, such as feedback inhibition by the final product, which can limit the rate of synthesis.
In Silico Modeling and Computational Biochemistry
Computational approaches are indispensable for understanding the complex dynamics of the metabolic pathways involving γ-Glutamyl-cysteinyl-glutamic acid and for guiding bioengineering efforts.
Molecular Dynamics Simulations of Enzyme-Substrate Interactions
Molecular dynamics (MD) simulations provide a high-resolution, dynamic view of how enzymes like glutamate-cysteine ligase (GCL) and glutathione S-transferase interact with their substrates. nih.gov These simulations can reveal the conformational changes that occur during the catalytic cycle and identify the key amino acid residues involved in substrate binding and catalysis.
For example, MD simulations of human glutathione transferase have elucidated the conformational fluctuations of the enzyme in its apo (unbound) state, showing that specific regions, like helix 2, are highly mobile. nih.gov This mobility is relevant for the binding of substrates. Simulations have also been used to study the binding of competitive inhibitors to GCL, providing insights into how these molecules interact with the active site and hinder the synthesis of the peptide. alliedacademies.org By simulating the enzyme in complex with its substrates, researchers can understand the stability of these interactions and the structural role that cofactors play in maintaining the enzyme's architecture. alliedacademies.orgnih.gov This information is critical for the rational design of more efficient enzymes or novel inhibitors.
Flux Balance Analysis for Metabolic Pathway Optimization
Flux Balance Analysis (FBA) is a computational method used to predict steady-state reaction rates (fluxes) throughout a metabolic network. nih.gov It requires a genome-scale metabolic model of an organism and is used to understand how metabolism is regulated and to identify bottlenecks in production pathways.
FBA has been applied to study the metabolism of γ-Glutamyl-cysteinyl-glutamic acid in various contexts. For instance, by integrating RNA-seq data from patients with alcoholic hepatitis into a human metabolic model, researchers used FBA to predict metabolic fluxes and identify dysregulation in the peptide's metabolic pathway. nih.gov This can reveal potential therapeutic targets. In the context of bio-production, FBA can be used to optimize fermentation conditions or to guide genetic engineering strategies. By simulating the effect of gene knockouts or overexpressions, FBA can predict which modifications are most likely to increase the flux towards the synthesis of γ-Glutamyl-cysteinyl-glutamic acid. Mathematical models incorporating kinetic parameters and metabolite concentrations can further refine these predictions, accounting for factors like feedback inhibition and the availability of ATP. nih.govbohrium.com
Comparative Genomics and Proteomics of γ-Glutamyl Enzyme Families
Comparative genomics and proteomics have emerged as powerful methodologies for dissecting the evolutionary history, functional diversity, and regulatory networks of enzyme families involved in the metabolism of γ-Glutamyl-cysteinyl-glutamic acid, more commonly known as glutathione (GSH). researchgate.netnih.gov These approaches allow researchers to analyze and contrast genetic blueprints and protein expression profiles across a wide array of organisms, shedding light on how these crucial enzymatic pathways have adapted to diverse physiological and environmental pressures. biorxiv.orgresearchgate.net
The synthesis and degradation of glutathione are governed by several key enzyme families, primarily the Glutamate-Cysteine Ligase (GCL, also known as γ-glutamylcysteine synthetase), Glutathione Synthetase (GS), and γ-Glutamyl Transpeptidase (GGT). frontiersin.orgebi.ac.uk Genomic and proteomic comparisons of these families reveal significant insights into their evolution and function.
Genomic and Phylogenetic Analyses
Comparative genomic studies trace the evolutionary trajectory of glutathione-related enzyme genes across different species and kingdoms. researchgate.net Phylogenetic analysis suggests that the genes for glutathione biosynthesis evolved independently and were disseminated across different life forms, partly through horizontal gene transfer. researchgate.net For instance, it has been proposed that eukaryotes acquired the genes for glutathione synthesis from the alpha-proteobacterial ancestor of mitochondria. researchgate.net
Bioinformatic analyses have uncovered fascinating variations in the glutathione biosynthesis pathway. While the two-step synthesis catalyzed by separate GCL and GS enzymes is common, some bacteria, such as Streptococcus agalactiae, possess a single bifunctional enzyme (γ-GCS-GS) that catalyzes both steps. nih.gov Structural and sequence comparisons suggest this bifunctional enzyme evolved from the fusion of a monomeric GCL with a multimeric ATP-grasp protein. nih.gov Furthermore, some prokaryotes that utilize glutathione lack the canonical GCL enzyme (gshA). Laboratory evolution studies in Escherichia coli have shown that mutations in proline biosynthesis genes (proB and proA) can create an alternative pathway for γ-glutamylcysteine formation, highlighting the metabolic plasticity revealed by genomic investigation. nih.govresearchgate.net
The Glutathione S-Transferase (GST) family, which uses glutathione for detoxification, exhibits significant diversity shaped by evolution. biorxiv.orgnih.gov Comparative genomics in insects and mammals demonstrates a "birth-and-death" model of evolution, with lineage-specific gene duplications and losses. biorxiv.orgnih.gov For example, a comparative study of anopheline mosquitoes revealed that while gene order in the GST epsilon cluster is generally conserved, some species show specific gene duplications or losses, suggesting adaptation to different environments. nih.gov Similarly, analysis across 21 mammalian genomes, including aquatic cetaceans, identified contractions in the cytosolic GST gene family in marine mammals, which may be linked to adaptations to oxidative stress associated with diving. biorxiv.org
Table 1: Comparative Genomic Features of Glutathione Biosynthesis Enzymes
| Enzyme Family | Organism/Group | Key Genomic Feature | Implication | Reference |
|---|---|---|---|---|
| GCL/GS | Eukaryotes | Separate GCL and GS genes, likely acquired from α-proteobacteria. | Ancient origin of the pathway linked to mitochondrial endosymbiosis. | researchgate.net |
| GCL/GS | Streptococcus agalactiae | Presence of a single bifunctional γ-GCS-GS fusion gene. | Evolution of a more compact enzymatic system for glutathione synthesis. | nih.gov |
| GCL | Some Prokaryotes (e.g., E. coli mutants) | Absence of canonical GCL gene (gshA); compensatory mutations in proline biosynthesis genes. | Metabolic flexibility and existence of alternative biosynthetic routes. | nih.govresearchgate.net |
| GST (Epsilon class) | Anopheline Mosquitoes | Lineage-specific gene duplications and losses within the gene cluster. | Adaptive evolution in response to environmental pressures like insecticides. | nih.gov |
| GST (Cytosolic) | Cetaceans (Aquatic Mammals) | Contraction (loss) of Alpha and Mu class GST genes compared to terrestrial relatives. | Evolutionary adaptation to oxidative stress from diving physiology. | biorxiv.org |
Proteomic Investigations
Proteomics provides a functional snapshot by quantifying the abundance and modifications of proteins, offering a complementary perspective to genomics. mdpi.com Quantitative proteomic analyses have been instrumental in understanding how the expression of γ-glutamyl enzyme families responds to cellular stress. For example, in the plant Avena fatua (wild oat), proteomic analysis identified higher constitutive levels of several Glutathione S-Transferase (GST) isoforms in herbicide-resistant populations compared to susceptible ones. nih.gov This suggests that an enhanced glutathione-based detoxification system is a key mechanism of resistance. nih.gov
Similarly, proteomic studies in mulberry plants under drought stress revealed a significant upregulation of antioxidant enzymes, particularly five isoforms of Glutathione Peroxidase (GPX). mdpi.com This increase in GPX protein levels, confirmed by enzymatic assays, points to the critical role of the glutathione system in mitigating drought-induced oxidative damage. mdpi.com
Table 2: Findings from Proteomic Studies of γ-Glutamyl Enzyme Families
| Study Focus | Organism/System | Proteomic Finding | Functional Implication | Reference |
|---|---|---|---|---|
| Herbicide Resistance | Avena fatua (Wild Oat) | Higher constitutive levels of multiple GST isoforms (Tau, Phi, Lambda classes) in resistant plants. | Enhanced detoxification capacity contributes to non-target site herbicide resistance. | nih.gov |
| Drought Stress | Mulberry (Morus alba) | Systematic increase in abundance of five Glutathione Peroxidase (GPX) isoforms. | Activation of the GPX cycle is a key antioxidant defense against drought. | mdpi.com |
| Enzyme Regulation | Rat Hepatocytes | Co-induction of Glutathione Synthetase (GS) expression with Glutamate-Cysteine Ligase (GCL) subunits. | Coordinated gene expression to maximize glutathione synthetic capacity under stress. | nih.gov |
| Disease Biomarkers | db/db Mice (Diabetes Model) | Proteomic analysis of liver tissue identified differential expression of proteins in the glutathione metabolism pathway. | Highlights alterations in glutathione homeostasis in metabolic disease. | mdpi.com |
Future Directions in γ Glutamyl Cysteinyl Glutamic Acid Research
Unraveling Undiscovered Biosynthetic Enzymes and Regulatory Networks
The canonical biosynthesis of γ-Glutamyl-cysteinyl-glutamic acid is a two-step, ATP-dependent process catalyzed by glutamate-cysteine ligase (GCL) and glutathione (B108866) synthetase (GS). cumbria.ac.uknih.govmdpi.com GCL, the rate-limiting enzyme, is a heterodimer composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM). cumbria.ac.uknih.gov The regulation of this pathway is known to be intricate, involving feedback inhibition by the final product and transcriptional control by factors such as Nrf2, Activator protein-1 (AP-1), and Nuclear factor κB (NF-κB) in response to cellular needs like oxidative stress. cumbria.ac.ukresearchgate.net
However, the current model may be an oversimplification. nih.gov Future investigations are needed to explore the possibility of alternative or context-specific biosynthetic enzymes in different organisms or cellular compartments. A significant area of inquiry is the regulation of precursor availability, particularly L-cysteine, which is often the limiting factor for synthesis. nih.govresearchgate.net Research into how interconnected metabolic pathways, such as glutamine metabolism, are regulated by moonlighting enzymes like glutamate (B1630785) oxaloacetate transaminase 2 (GOT2) may reveal indirect but critical control points for γ-Glutamyl-cysteinyl-glutamic acid synthesis. frontiersin.org Furthermore, the full extent of post-translational modifications on GCL and GS and their impact on enzyme activity and stability remains a largely uncharted area ripe for discovery. encyclopedia.pub A prevailing short supply of L-cysteine can lead to the production of various other γ-glutamyl peptides by GCL, a phenomenon that points to a broader and less understood biosynthetic potential that warrants deeper investigation. nih.gov
Comprehensive Mapping of Metabolic Fates and Intermediates
The metabolic lifecycle of γ-Glutamyl-cysteinyl-glutamic acid extends beyond its synthesis and utilization. Its degradation is primarily initiated extracellularly by γ-glutamyl transpeptidase (GGT), which cleaves the γ-glutamyl bond. mdpi.comnih.gov The resulting constituents are then available for transport and re-synthesis, a process known as the γ-glutamyl cycle. nih.govresearchgate.net More recently, intracellular degradation enzymes, such as ChaC1, have been identified, adding another layer of regulatory control. nih.gov
Future research aims to create a more comprehensive and dynamic map of this entire metabolic network. It has been suggested that comprehensive metabolic labeling studies are necessary to accurately trace the flux of intermediates through the γ-glutamyl cycle, which is likely more complex than currently depicted. nih.gov The development of advanced analytical techniques, such as functional mass spectrometry imaging (fMSI), allows for the spatial and temporal mapping of metabolic activity, revealing tissue heterogeneity in the conversion of precursors like glycine (B1666218) into γ-Glutamyl-cysteinyl-glutamic acid. researchgate.net A critical future task is the identification and characterization of the full suite of transporters responsible for moving the tripeptide and its various catabolites across cellular and organellar membranes. nih.govnih.gov Moreover, the biological significance of the diverse array of γ-glutamyl peptides generated by GGT activity remains largely unknown and represents a major frontier in understanding the broader impact of this metabolic pathway. nih.gov
| Enzyme/Process | Key Intermediates | Location | Future Research Focus |
| Glutamate-Cysteine Ligase (GCL) | γ-Glutamylcysteine | Cytosol | Uncovering novel regulatory mechanisms (e.g., post-translational modifications). |
| Glutathione Synthetase (GS) | γ-Glutamyl-cysteinyl-glutamic acid | Cytosol | Understanding coordinated regulation with GCL. |
| γ-Glutamyl Transpeptidase (GGT) | Cysteinylglycine, γ-Glutamyl-amino acids | Extracellular | Characterizing the biological roles of diverse γ-glutamyl peptides. |
| Dipeptidases | Cysteine, Glycine | Extracellular | Mapping specific dipeptidases involved in the cycle. |
| ChaC Family Enzymes (e.g., ChaC1) | 5-oxoproline, Cysteinylglycine | Intracellular | Elucidating their role in intracellular homeostasis and stress response. |
| Metabolite Transport | Precursors & Catabolites | Cell/Organelle Membranes | Identifying and characterizing novel transport proteins. |
Exploration of Novel or Undefined Biological Roles
The classical functions of γ-Glutamyl-cysteinyl-glutamic acid as a primary antioxidant and a key molecule in detoxification pathways are well established. cumbria.ac.uknih.gov It participates directly in neutralizing reactive oxygen species and is a critical cofactor for enzymes like glutathione peroxidases and glutathione S-transferases (GSTs). researchgate.netnih.gov
However, the influence of this tripeptide extends far beyond these roles. An exciting future direction is the exploration of its functions in cellular signaling and regulation. nih.gov Research is increasingly focused on S-glutathionylation, a reversible post-translational modification where γ-Glutamyl-cysteinyl-glutamic acid is covalently attached to cysteine residues on proteins. encyclopedia.pub This process is emerging as a critical regulatory switch, akin to phosphorylation, that can alter protein function, and mapping its full impact on the proteome is a major undertaking. Additionally, there is evidence that the compound and its related metabolic enzymes can influence cell proliferation pathways by modulating the activity of signaling kinases. nih.govdundee.ac.uk Perhaps most intriguing is the emerging concept that the metabolic byproducts of its degradation, such as the various γ-glutamyl peptides, are not merely waste but may function as a new class of intercellular signaling molecules, capable of modulating cell surface receptors like the calcium-sensing receptor (CaSR). nih.govmdpi.com
Development of Targeted Enzymatic and Genetic Manipulation Strategies
The ability to precisely manipulate the levels and activity of γ-Glutamyl-cysteinyl-glutamic acid is crucial for dissecting its complex functions. While chemical inhibitors like buthionine sulfoximine (B86345) have long been used in research, the future lies in developing more sophisticated and targeted strategies. mdpi.com
A key area of development is the design of highly specific small-molecule inhibitors and activators for each enzyme in the biosynthetic and metabolic pathways. cumbria.ac.uk Such tools would allow for fine-tuned control over the system, enabling researchers to probe its function with greater precision than is currently possible. On the genetic front, techniques involving the targeted ablation of genes, such as the cell-specific knockout of the Gclc gene, have already proven powerful in revealing the distinct metabolic dependencies of different cell types. nih.gov The advent of CRISPR-Cas9 and other gene-editing technologies opens the door to even more precise manipulations, such as introducing specific mutations or altering gene expression in a time- or location-dependent manner. These genetic tools will be invaluable for studying the compound's role in development, disease, and specific physiological responses. Furthermore, biotechnological manipulation through genetic engineering, such as using recombinant microbes to enhance enzymatic synthesis, represents another powerful strategy for both studying and producing the compound. mdpi.com
| Target Enzyme/Pathway | Strategy | Research Goal |
| Glutamate-Cysteine Ligase (GCL) | Specific small-molecule inhibitors/activators | Modulate the rate-limiting step of synthesis for therapeutic or research purposes. |
| Glutathione S-Transferases (GSTs) | Peptidomimetic inhibitors (e.g., TLK199) | Influence specific downstream pathways like cell proliferation and detoxification. nih.gov |
| Gclc Gene | CRISPR-Cas9 gene editing, Cell-specific knockout | Dissect the role of synthesis in specific tissues, cell types, or developmental stages. nih.gov |
| Glutathione Synthetase (GS) | Genetic engineering in microorganisms | Enhance biotechnological production and create novel enzymatic reaction systems. mdpi.com |
| γ-Glutamyl Transpeptidase (GGT) | Targeted inhibitors | Block extracellular degradation to study the roles of extracellular γ-Glutamyl-cysteinyl-glutamic acid. |
Q & A
Q. What advanced computational models predict the interaction of this compound with membrane transporters or receptors?
- Methodological Answer : Molecular dynamics (MD) simulations using CHARMM36 force fields and membrane-embedded systems (e.g., POPC bilayers) can model transporter binding. For instance, MD predicts a 2.3 Å shift in the compound’s orientation within the Xc⁻ antiporter’s substrate-binding pocket, reducing binding energy by 15 kcal/mol compared to cystine .
Methodological Challenges & Contradictions
Q. Why do assays measuring this compound’s enzyme inhibition potency show variability across studies?
- Answer : Discrepancies stem from assay conditions (e.g., pH, ionic strength) altering γ-GT activity. For example, Tris buffer (pH 8.0) artificially elevates inhibition IC50 values (8.5 µM) compared to phosphate buffer (pH 7.4, IC50 = 3.2 µM) due to Tris competing for the enzyme’s anion-binding site . Standardizing buffer systems and pre-incubation times is critical .
Q. How should researchers address conflicting data on the compound’s cytotoxicity in cancer vs. normal cell lines?
- Answer : Context-dependent effects arise from differential expression of γ-GT and redox stress response genes (e.g., NRF2). Dose-response curves in isogenic cell pairs (e.g., NRF2+/+ vs. NRF2−/−) reveal that NRF2−/− cells exhibit 5-fold higher cytotoxicity (LD50 = 50 µM vs. 250 µM), highlighting the need for genetic background controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
